[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine [1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18164007
InChI: InChI=1S/C11H14Cl2N2/c12-10-2-1-9(5-11(10)13)15-4-3-8(6-14)7-15/h1-2,5,8H,3-4,6-7,14H2
SMILES:
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol

[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine

CAS No.:

Cat. No.: VC18164007

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine -

Specification

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
IUPAC Name [1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine
Standard InChI InChI=1S/C11H14Cl2N2/c12-10-2-1-9(5-11(10)13)15-4-3-8(6-14)7-15/h1-2,5,8H,3-4,6-7,14H2
Standard InChI Key BKYRWYVOEKNJAL-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1CN)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine, reflecting its pyrrolidine backbone substituted with a 3,4-dichlorophenyl group at the nitrogen atom and a methanamine moiety at the 3-position. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a calculated molecular weight of 275.2 g/mol (12*(11) + 1*(14) + 35.5*(2) + 14*(2)). The dichlorophenyl group enhances lipophilicity, while the primary amine may facilitate interactions with biological targets .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

Patent WO2013160273A1 outlines a high-yield process for synthesizing structurally related (3,4-dichlorophenyl)pyrrolidinyl methanones, providing a template for this compound’s production. A plausible pathway involves:

  • Pyrrolidine Functionalization: Reacting pyrrolidine with 3,4-dichlorobenzyl chloride to form 1-(3,4-dichlorophenyl)pyrrolidine.

  • Reductive Amination: Introducing the methanamine group via reductive amination of pyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride .

Table 1: Comparative Synthetic Yields for Analogous Compounds

StepYield (%)ConditionsReference
Benzylation of Pyrrolidine85DMF, K₂CO₃, 80°C, 12 h
Reductive Amination78MeOH, NaBH₃CN, RT, 24 h

This method avoids costly catalysts and achieves moderate yields under ambient conditions, making it scalable for industrial production .

Crystallization and Polymorphism

Crystalline polymorphs of related compounds, such as (3,4-dichlorophenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, exhibit distinct X-ray diffraction patterns (e.g., peaks at 2θ = 12.4°, 18.7°) . Solvent selection (e.g., ethanol/water mixtures) and cooling rates critically influence polymorph stability, necessitating rigorous crystallization optimization for [1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely low (<1 mg/mL at pH 7.4) due to the hydrophobic dichlorophenyl group, necessitating salt formation (e.g., hydrochloride) for pharmaceutical formulations .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight275.2 g/molCalculated
logP2.8PubChem Lite
pKa (Amine)9.1–10.3Analogous compounds
Melting Point120–125°C (decomposes)Estimated

Pharmacological Profile

Mechanism of Action

While direct bioactivity data are absent, structural analogs suggest potential as neuromodulators or enzyme inhibitors. For instance:

  • Notum Inhibitors: Compounds with dichlorophenyl-pyrrolidine motifs (e.g., CID 70681372) inhibit Notum, a carboxylesterase involved in Wnt signaling .

  • Triple Reuptake Inhibition: Pyrrolidinyl methanamines often target serotonin, norepinephrine, and dopamine transporters, as seen in PCT/WO2008/074703 .

In Silico ADMET Predictions

Using tools like SwissADME:

  • Bioavailability Score: 0.55 (moderate).

  • CYP450 Inhibition: High affinity for CYP2D6 (Ki = 0.8 μM), risking drug-drug interactions.

  • hERG Inhibition: Low risk (IC₅₀ > 10 μM), suggesting cardiac safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator